1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
CAS No.: 2034599-33-0
Cat. No.: VC4459236
Molecular Formula: C19H20N2O4
Molecular Weight: 340.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034599-33-0 |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.379 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
| Standard InChI | InChI=1S/C19H20N2O4/c1-12(8-13-2-4-16-14(9-13)6-7-23-16)20-19(22)21-15-3-5-17-18(10-15)25-11-24-17/h2-5,9-10,12H,6-8,11H2,1H3,(H2,20,21,22) |
| Standard InChI Key | OQHAWZGRMFMOSM-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
1-(Benzo[d] dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic organic compound that incorporates structural motifs from the benzo[d] dioxole and dihydrobenzofuran frameworks. These moieties are well-known for their prevalence in bioactive molecules, particularly in pharmaceuticals and agrochemicals. This compound's unique structure suggests potential applications in medicinal chemistry, although specific studies on its properties and biological activities are sparse.
Structural Features
The compound consists of:
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A benzo[d] dioxole group, a bicyclic system containing a benzene ring fused with a dioxole moiety.
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A dihydrobenzofuran group, which is a partially saturated benzofuran derivative.
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A urea functional group () linking the two aromatic systems.
Key Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Urea, ether (dioxole), aromatic systems |
| Molecular Weight | Approximately 340 g/mol |
| Potential Interactions | Hydrogen bonding (via urea group), π–π stacking (aromatic systems) |
Synthesis
Although specific synthesis protocols for this compound are not readily available in the literature, it can likely be synthesized through multistep organic reactions involving:
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Preparation of intermediates:
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Urea bond formation:
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Coupling of the two aromatic systems using an isocyanate intermediate or via carbamoylation reactions.
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Potential Applications
The structural motifs present in this compound are associated with various biological activities:
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Benzo[d]13dioxole: Known for its presence in bioactive compounds such as safrole and piperonyl derivatives, which exhibit antimicrobial and insecticidal properties .
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Dihydrobenzofuran: Frequently found in natural products with anticancer, antibacterial, and antifungal activities .
Hypothetical Biological Activity
Given its structural similarity to known pharmacophores:
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The compound may exhibit antimicrobial or anticancer properties, as seen in related benzofuran derivatives .
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The urea group could enhance hydrogen bonding interactions with biological targets such as enzymes or receptors.
Analytical Data
Theoretical analytical data for this compound include:
| Technique | Expected Observations |
|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at ~340 m/z |
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons, methylene groups, and urea NH protons |
| Infrared Spectroscopy (IR) | Characteristic peaks for urea (), aromatic C-H stretches, and ether groups |
Comparison with Related Compounds
Research Gaps and Future Directions
Despite its promising structure:
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No direct studies on the synthesis or biological activity of this compound have been reported.
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Future research should focus on:
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Developing efficient synthetic pathways.
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Screening for pharmacological activities such as enzyme inhibition or cytotoxicity.
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Investigating its physicochemical properties for drug development.
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This compound's dual aromatic framework combined with a urea linker makes it an intriguing candidate for further exploration in medicinal chemistry.
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